2-fluoro-5-Methoxyphenylhydrazine hydrochloride

Beschreibung

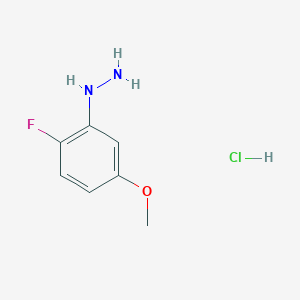

2-Fluoro-5-Methoxyphenylhydrazine hydrochloride (CAS: 1198283-29-2) is a substituted phenylhydrazine derivative characterized by a fluorine atom at the 2-position and a methoxy group (-OCH3) at the 5-position of the benzene ring, with a hydrazine moiety (-NHNH2) bound to the aromatic core and a hydrochloric acid counterion. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds, pharmaceutical intermediates, and as a reagent in coupling reactions .

Eigenschaften

IUPAC Name |

(2-fluoro-5-methoxyphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O.ClH/c1-11-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUXPUUETOOTMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662773 | |

| Record name | (2-Fluoro-5-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198283-29-2 | |

| Record name | Hydrazine, (2-fluoro-5-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198283-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluoro-5-methoxyphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride typically involves the reaction of 2-fluoro-5-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-5-Methoxyphenylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines.

Wissenschaftliche Forschungsanwendungen

2-fluoro-5-Methoxyphenylhydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.

Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-fluoro-5-Methoxyphenylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s structure and function. The specific pathways involved depend on the nature of the target molecule and the reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Molecular Properties

The physicochemical and biological properties of phenylhydrazine derivatives are influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Physicochemical and Reactivity Comparisons

- Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in 2-fluoro-5-methoxyphenylhydrazine hydrochloride enhances electrophilicity at the benzene ring, facilitating nucleophilic aromatic substitution. In contrast, methoxy groups (as in 4-methoxyphenylhydrazine HCl) donate electrons via resonance, reducing electrophilicity .

- Solubility : Methoxy and fluorine substituents improve aqueous solubility compared to purely hydrophobic groups like chlorine or methyl .

- Synthetic Utility : Chlorinated analogs (e.g., 2-chloro-5-methoxyphenylhydrazine HCl) are more reactive in Ullmann couplings but may generate toxic byproducts .

Biologische Aktivität

2-Fluoro-5-methoxyphenylhydrazine hydrochloride is a synthetic organic compound that has gained attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₈ClFN₂O

- Molecular Weight : 194.62 g/mol

- CAS Number : 1049748-69-7

The presence of the fluorine atom in the structure enhances the compound's stability and lipophilicity, potentially improving its biological efficacy. The methoxy group may also contribute to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Interaction : It may act as a ligand for various receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anti-inflammatory Properties :

- In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases.

-

Anticancer Potential :

- Experimental data reveals that the compound significantly inhibits the proliferation of breast cancer cell lines at micromolar concentrations. The mechanism involves inducing apoptosis through mitochondrial pathways.

-

Enzyme Interactions :

- The compound has been utilized as a probe in biochemical assays to study enzyme interactions, highlighting its role in understanding enzyme activity modulation.

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of this compound:

-

Study on Inflammatory Response :

- Macrophages treated with the compound showed a marked reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. This suggests a potential mechanism for treating inflammatory diseases.

-

Anticancer Activity Assessment :

- A study involving breast cancer cell lines demonstrated that treatment with the compound resulted in a significant decrease in cell viability, with IC50 values indicating effective concentration levels for therapeutic use.

Pharmacokinetics

Research on the pharmacokinetics of this compound indicates favorable absorption characteristics, suggesting potential for oral bioavailability. Studies reported rapid absorption and distribution within biological systems, which is crucial for therapeutic applications.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClFN₂O |

| Molecular Weight | 194.62 g/mol |

| CAS Number | 1049748-69-7 |

| Biological Activities | Anti-inflammatory, Anticancer |

| Mechanism of Action | Enzyme inhibition |

Q & A

Q. Key Factors :

- Temperature Control : Excess heat during diazotization can lead to side reactions (e.g., phenol formation) .

- Acid Concentration : Optimal HCl concentration ensures stable diazonium salt formation and prevents decomposition .

- Purification : Crystallization from ethanol/water mixtures improves purity, as seen in analogous compounds like 4-methoxyphenylhydrazine hydrochloride .

Advanced: How do the electronic effects of the fluorine and methoxy substituents influence the reactivity of phenylhydrazine derivatives in cyclocondensation reactions?

Answer:

The methoxy group (-OCH₃) is electron-donating via resonance, activating the phenyl ring toward electrophilic substitution. Conversely, the fluorine atom (-F) is electron-withdrawing inductively, deactivating the ring but directing substituents to specific positions.

In cyclocondensation (e.g., Fischer indole synthesis):

- Methoxy Group : Enhances nucleophilicity at the para position, facilitating coupling with ketones or aldehydes.

- Fluorine Atom : Stabilizes intermediates through inductive effects, potentially altering reaction kinetics and regioselectivity .

Case Study : In (2-chloro-4-(trifluoromethyl)phenyl)hydrazine hydrochloride, electron-withdrawing groups slow reaction rates but improve selectivity for 5-membered heterocycles . Similar effects are expected for this compound.

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

Answer:

- ¹H NMR :

- A singlet at ~δ 3.8 ppm for the methoxy (-OCH₃) protons.

- Aromatic protons appear as multiplets between δ 6.5–7.5 ppm, with splitting patterns influenced by fluorine’s coupling (e.g., ³JHF ~8–10 Hz) .

- ¹⁹F NMR : A distinct peak near -110 ppm (vs. CFCl₃), characteristic of aryl fluorine .

- IR Spectroscopy : Stretching vibrations at ~3300 cm⁻¹ (N-H), ~1250 cm⁻¹ (C-O of methoxy), and ~1600 cm⁻¹ (C=N) .

- HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 205.6 (calculated for C₇H₉ClFN₂O) and assess purity .

Advanced: In the context of Fischer indole synthesis, how does the substitution pattern on the phenylhydrazine moiety affect regioselectivity and product distribution?

Answer:

Fischer indole synthesis involves cyclization of phenylhydrazines with carbonyl compounds. Substituents on the phenyl ring dictate regioselectivity:

- Methoxy Group : Directs cyclization to the para position due to resonance activation, favoring formation of 5-substituted indoles .

- Fluorine Atom : Electron-withdrawing effects stabilize transition states, potentially favoring 6-membered cyclic intermediates over 5-membered ones.

Example : In 5-chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, the methoxy group directs coupling to specific positions, while fluorine alters electron density . For 2-fluoro-5-methoxyphenylhydrazine, similar steric and electronic effects would influence indole formation pathways.

Basic: What are the stability considerations for storing this compound, and how can degradation be minimized?

Answer:

- Light Sensitivity : Protect from UV light to prevent photolytic cleavage of the N-N bond. Store in amber glass .

- Moisture Control : Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) in storage containers .

- Temperature : Store at 2–8°C to slow hydrolysis. Degradation products may include free hydrazine and phenolic byproducts .

Advanced: What computational methods can predict the biological activity of this compound, given its structural analogs?

Answer:

- Docking Studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., monoamine oxidase) based on analogs like (5-bromo-2-methoxyphenyl)hydrazine hydrochloride .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values for -F and -OCH₃) with antimicrobial or anti-inflammatory activity observed in related compounds .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in redox-mediated biological pathways .

Basic: How can researchers optimize reaction conditions for coupling this compound with carbonyl compounds?

Answer:

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of the hydrazine group .

- Catalysis : Add p-toluenesulfonic acid (PTSA) to accelerate cyclocondensation .

- Stoichiometry : A 1:1.2 molar ratio of hydrazine to carbonyl compound minimizes side reactions .

Advanced: What are the challenges in resolving contradictory data on the biological activity of substituted phenylhydrazine hydrochlorides?

Answer:

Contradictions often arise from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or microbial strains can skew results. Standardize protocols using guidelines from PubChem or EPA DSSTox .

- Solubility Effects : Hydrochloride salts may precipitate in culture media, reducing apparent activity. Use co-solvents (e.g., DMSO ≤0.1%) .

- Metabolic Interference : Fluorine can alter pharmacokinetics; use isotopic labeling (¹⁸F) to track biodistribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.